4-(4-Hydroxyphenyl)butanenitrile

Physicochemical properties Drug-likeness Permeability

4-(4-Hydroxyphenyl)butanenitrile (C10H11NO, MW 161.20) offers orthogonal reactivity via its para-hydroxyl and terminal nitrile groups. Its XLogP3 (1.9), TPSA (44 Ų), and H-bond donor differentiate it from non-hydroxylated analogs—improving solubility and target engagement in med chem. It is uniquely essential for (S)-hydroxynitrile lyase-catalyzed chiral synthesis; non-hydroxylated analogs cannot substitute. At ≥98% purity, it ensures reproducible results in multi-step synthesis, crystal engineering, and supramolecular assembly. Source this specific scaffold when generic alternatives compromise research outcomes.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 107223-68-7
Cat. No. B3210585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)butanenitrile
CAS107223-68-7
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC#N)O
InChIInChI=1S/C10H11NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3H2
InChIKeyNXSICOWXBLNSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydroxyphenyl)butanenitrile (CAS 107223-68-7) Baseline Procurement & Specification Guide


4-(4-Hydroxyphenyl)butanenitrile (C10H11NO, MW 161.20 g/mol) is a para-substituted phenolic nitrile that serves as a versatile building block in organic synthesis. The compound features a reactive nitrile group at the terminus of a butyl chain and a phenolic hydroxyl group at the para position, enabling orthogonal reactivity. According to PubChem computational data, it exhibits a predicted XLogP3 of 1.9, a topological polar surface area (TPSA) of 44 Ų, and one hydrogen bond donor [1]. These properties differentiate it from non-hydroxylated analogs and influence its utility in medicinal chemistry and materials science.

Why 4-(4-Hydroxyphenyl)butanenitrile (CAS 107223-68-7) Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the 4-phenylbutanenitrile family is not advisable due to quantifiable differences in physicochemical and reactivity profiles that directly impact synthetic and application performance. The presence of the para-hydroxyl group in 4-(4-hydroxyphenyl)butanenitrile significantly alters key computed descriptors: XLogP3 decreases from 2.2 (for 4-phenylbutanenitrile) to 1.9, TPSA increases from 23.8 Ų to 44 Ų, and a hydrogen bond donor is introduced [1][2]. These changes affect solubility, permeability, and the compound's behavior in both chemical reactions and biological systems. Furthermore, the hydroxyl group enables a suite of specific derivatizations (e.g., O-alkylation, esterification) that are impossible with non-hydroxylated analogs, rendering them unsuitable for applications requiring this functional handle . The quantitative evidence below substantiates why 4-(4-hydroxyphenyl)butanenitrile must be specifically sourced for certain research and industrial workflows.

Quantifiable Differentiation of 4-(4-Hydroxyphenyl)butanenitrile (CAS 107223-68-7) vs. Closest Analogs


Physicochemical Differentiation: Reduced Lipophilicity and Enhanced Polarity Relative to 4-Phenylbutanenitrile and 4-(4-Methoxyphenyl)butanenitrile

4-(4-Hydroxyphenyl)butanenitrile exhibits a computed XLogP3 of 1.9 and a TPSA of 44 Ų, compared to 2.2 and 23.8 Ų for 4-phenylbutanenitrile, and 2.5 and 33 Ų for 4-(4-methoxyphenyl)butanenitrile [1][2][3]. The lower lipophilicity and higher polarity conferred by the phenolic hydroxyl group enhance aqueous solubility and reduce passive membrane permeability, which is critical for biological assays and formulation design.

Physicochemical properties Drug-likeness Permeability

Differential Hydrogen Bond Donor Capacity vs. Non-Hydroxylated and Methoxy Analogs

4-(4-Hydroxyphenyl)butanenitrile possesses one hydrogen bond donor (HBD), whereas 4-phenylbutanenitrile and 4-(4-methoxyphenyl)butanenitrile have zero HBDs [1][2][3]. The HBD count is a fundamental descriptor in drug-likeness filters (e.g., Lipinski's Rule of Five) and directly influences molecular recognition, crystal packing, and solid-state properties.

Hydrogen bonding Receptor binding Crystal engineering

Vendor-Supplied Purity: 98% Baseline vs. Lower Purity Grades of Common Analogs

Multiple commercial suppliers list 4-(4-hydroxyphenyl)butanenitrile at a minimum purity of 98% (HPLC) . In contrast, common analogs such as 4-(4-methoxyphenyl)butanenitrile are frequently offered at 95% purity . This 3% absolute difference in purity can significantly impact reaction yields, byproduct profiles, and the reproducibility of sensitive catalytic or biological assays.

Quality control Procurement Reproducibility

Enzymatic Synthesis Applicability: (S)-Hydroxynitrile Lyase Substrate Specificity

4-(4-Hydroxyphenyl)butanenitrile is a product of the (S)-hydroxynitrile lyase-catalyzed reaction between cyanide and 3-(4-hydroxyphenyl)propanal, yielding (2S)-2-hydroxy-4-(4-hydroxyphenyl)butanenitrile with high enantioselectivity [1]. Non-hydroxylated analogs cannot participate in this enzymatic transformation due to the absence of the phenolic hydroxyl group, which is essential for substrate recognition and binding. This unique biocatalytic route provides an atom-economical and stereoselective entry to valuable chiral hydroxynitrile intermediates.

Biocatalysis Green chemistry Chiral synthesis

Optimal Application Scenarios for 4-(4-Hydroxyphenyl)butanenitrile (CAS 107223-68-7) Procurement


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Hydrogen Bonding

When designing bioactive molecules with improved aqueous solubility and target engagement, the reduced XLogP3 (1.9) and the presence of a hydrogen bond donor in 4-(4-hydroxyphenyl)butanenitrile offer a distinct advantage over more lipophilic analogs (XLogP3 2.2–2.5) [1]. The compound's property profile aligns with lead-like space and facilitates specific interactions with biological targets, making it a preferred scaffold for fragment-based drug discovery and SAR studies.

Synthesis of Enantiomerically Pure Hydroxynitriles via Biocatalysis

For researchers pursuing green chemistry or stereoselective synthesis, 4-(4-hydroxyphenyl)butanenitrile is the essential starting material for (S)-hydroxynitrile lyase-catalyzed reactions [2]. Non-hydroxylated analogs cannot serve as substrates, making this compound uniquely positioned for enzymatic production of chiral building blocks used in pharmaceuticals and fine chemicals.

High-Fidelity Organic Synthesis Where Purity Dictates Yield

In multi-step syntheses or catalytic transformations sensitive to impurities, the 98% minimum purity of 4-(4-hydroxyphenyl)butanenitrile provides a quantitative reliability advantage over lower-purity analogs (e.g., 95%). This reduces the risk of side reactions, simplifies purification, and ensures consistent performance across batches, which is critical for process chemistry and scale-up.

Development of Functional Materials Requiring Specific Polarity and Hydrogen Bonding Patterns

The increased TPSA (44 Ų) and hydrogen bond donor capacity of 4-(4-hydroxyphenyl)butanenitrile [3] can be leveraged in crystal engineering, polymer chemistry, and supramolecular assembly. The compound's ability to engage in directional hydrogen bonding while maintaining a rigid aromatic scaffold is not available in non-hydroxylated or methoxy-substituted analogs, offering unique self-assembly and material properties.

Technical Documentation Hub

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